molecular formula C17H15N3Na2O5S B12414208 Omeprazole acid-d3 (disodium)

Omeprazole acid-d3 (disodium)

Cat. No.: B12414208
M. Wt: 422.4 g/mol
InChI Key: MPYYXGKWXYQANB-DHLLOTLESA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of omeprazole acid-d3 (disodium) involves the deuteration of omeprazole. The process typically includes the following steps:

Industrial Production Methods

Industrial production of omeprazole acid-d3 (disodium) follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Omeprazole acid-d3 (disodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Omeprazole acid-d3 (disodium) is widely used in scientific research due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. Some applications include:

    Chemistry: Used as a model compound to study the effects of deuteration on chemical stability and reactivity.

    Biology: Employed in studies to understand the metabolism and bioavailability of proton pump inhibitors.

    Medicine: Used in clinical research to investigate the pharmacokinetics and therapeutic efficacy of deuterated drugs.

    Industry: Utilized in the development of new formulations and drug delivery systems

Mechanism of Action

Omeprazole acid-d3 (disodium) exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step of gastric acid secretion, leading to a significant reduction in gastric acid production.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Omeprazole acid-d3 (disodium) is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic pathways and stability, making it a valuable tool in research .

Properties

Molecular Formula

C17H15N3Na2O5S

Molecular Weight

422.4 g/mol

IUPAC Name

disodium;4-methoxy-5-methyl-6-[[5-(trideuteriomethoxy)benzimidazol-1-id-2-yl]sulfinylmethyl]pyridine-3-carboxylate

InChI

InChI=1S/C17H17N3O5S.2Na/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17;;/h4-7H,8H2,1-3H3,(H2,19,20,21,22);;/q;2*+1/p-2/i2D3;;

InChI Key

MPYYXGKWXYQANB-DHLLOTLESA-L

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)[N-]C(=N2)S(=O)CC3=NC=C(C(=C3C)OC)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)C(=O)[O-])OC.[Na+].[Na+]

Origin of Product

United States

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